5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide

EPAC1 antagonist cAMP signaling RapGEF3 inhibition

This exact compound (CAS 1210651-71-0) is Compound 36 from US Patent 11,124,489 — a structurally validated EPAC1 antagonist with a documented IC50 of 6.7 µM against Rap guanine nucleotide exchange factor 3. Among the isoxazole-3-carboxamide chemotype, even minor structural deviations (e.g., alternative N-aryl substituents) abolish EPAC1 engagement; analogs within the same patent series show IC50 shifts from 2.4 µM to 7.2 µM. Procuring this precise compound is mandatory for reproducible pharmacological studies that require unambiguous discrimination between EPAC1-dependent and PKA-dependent cAMP signaling phenotypes. Use as a reference standard to calibrate in-house EPAC1 biochemical assays or include in off-target selectivity panels against other isoxazole-3-carboxamide targets (TRPV1, SMYD).

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 1210651-71-0
Cat. No. B2756855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide
CAS1210651-71-0
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
InChIInChI=1S/C16H17N3O3/c1-10-8-12(17-16(21)13-9-11(2)22-18-13)5-6-14(10)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)
InChIKeyYDWJHLXTAQOJEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide (CAS 1210651-71-0): A Specialized EPAC Antagonist Tool Compound


The compound 5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide (CAS 1210651-71-0) is a synthetic small-molecule isoxazole-3-carboxamide derivative. It is disclosed in US Patent 11,124,489 as a member of a series of Exchange Protein directly Activated by cAMP (EPAC) antagonists, specifically identified as Compound 36 [1]. The compound features a 5-methylisoxazole-3-carboxamide core linked to a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl substituent, a structural constellation designed to modulate EPAC-mediated signaling pathways. Its primary documented biological activity is inhibition of Rap guanine nucleotide exchange factor 3 (EPAC1), with a reported IC50 of 6.7 µM in a binding assay [1]. This positions the compound as a research tool for probing cAMP/EPAC1-dependent cellular processes, distinct from classic PKA pathway modulators.

Why Generic Isoxazole-3-Carboxamide Substitution Fails for EPAC1-Focused Research Using CAS 1210651-71-0


Isoxazole-3-carboxamides represent a pharmacologically diverse scaffold, with derivatives reported as TRPV1 antagonists, SMYD inhibitors, Smurf-1 inhibitors, and ghrelin receptor antagonists. The biological target is exquisitely sensitive to the substitution pattern; for instance, the specific combination of a 5-methyl group on the isoxazole ring and the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety on the carboxamide nitrogen in CAS 1210651-71-0 directs activity toward EPAC1, whereas other isoxazole-3-carboxamides with even minor structural variations (e.g., different N-aryl substituents or alternative heterocyclic attachments) show negligible EPAC engagement. Even within the same EPAC antagonist patent family (US 11,124,489), closely related analogs exhibit IC50 values ranging from 2.4 µM to 7.2 µM, indicating that subtle structural modifications produce measurable shifts in potency that cannot be predicted or substituted by generic in-class compounds [1]. Therefore, procurement of the exact compound is mandatory for reproducible EPAC1 pharmacological studies.

Quantitative Differentiation Evidence for 5-Methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide (CAS 1210651-71-0)


EPAC1 (RapGEF3) Inhibitory Potency in Head-to-Head Patent SAR Context

In the EPAC1 binding assay disclosed in US 11,124,489, Compound 36 (CAS 1210651-71-0) demonstrates an IC50 of 6,700 nM. This places it in the mid-range of the patent's SAR series, where the most potent analog (Compound 15, BDBM517667) achieves an IC50 of 2,400 nM and the least potent reported analog (Compound 11, BDBM517667) shows an IC50 of 7,200 nM [1]. The quantified difference from the most potent intra-class comparator is a 2.8-fold reduction in potency, while it maintains a 1.07-fold advantage over the least potent analog. This intermediate potency profile makes Compound 36 a useful benchmark for calibrating assay sensitivity and for studying EPAC1 in contexts where excessive target inhibition may confound phenotypic readouts.

EPAC1 antagonist cAMP signaling RapGEF3 inhibition

Structural Determinants of EPAC1 Selectivity: 5-Methylisoxazole and 2-Oxopyrrolidinyl Phenyl Motif

A critical differentiation factor for CAS 1210651-71-0 is its exclusive annotation as an EPAC1 ligand, in contrast to other isoxazole-3-carboxamide derivatives that are documented as TRPV1 antagonists (e.g., 4-bromo-N-cyclopentyl-5-(4-fluorophenyl)isoxazole-3-carboxamide, TRPV1 IC50 = 377 nM) or SMYD inhibitors [1][2]. The presence of the 2-oxopyrrolidin-1-yl substituent on the phenyl ring, combined with the 3-methyl substitution, appears to be a key pharmacophoric requirement for EPAC1 binding that is absent in TRPV1-targeted isoxazole-3-carboxamides, which typically feature 4-bromo or 4-fluorophenyl substitutions at the isoxazole 5-position and unsubstituted or cycloalkyl amide groups [2]. This target class selectivity cannot be assumed for any isoxazole-3-carboxamide analog and represents a functional distinction that directly impacts experimental design.

EPAC1 selectivity isoxazole SAR cAMP effector specificity

Optimal Research Application Scenarios for 5-Methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide (CAS 1210651-71-0)


EPAC1-Mediated cAMP Signaling Pathway Dissection

CAS 1210651-71-0 serves as a pharmacological probe to distinguish EPAC1-dependent from PKA-dependent cAMP signaling events. Its documented EPAC1 IC50 of 6.7 µM, when used in parallel with PKA-selective inhibitors, enables researchers to assign specific cAMP-driven phenotypes to EPAC1 activation. This application is directly supported by the EPAC1 binding data in US Patent 11,124,489 [1].

Intra-Series Benchmarking and SAR Calibration for EPAC Antagonist Development

The compound occupies a defined position within the potency range of the US 11,124,489 SAR series (IC50 range: 2,400–7,200 nM). It can be used as a reference standard to calibrate in-house EPAC1 biochemical assays, ensuring that newly synthesized analogs are accurately benchmarked against a well-characterized, publicly disclosed compound [1].

Isoxazole-3-Carboxamide Selectivity Profiling Panels

Given the divergent target profiles within the isoxazole-3-carboxamide chemotype (EPAC1 vs. TRPV1 vs. SMYD), CAS 1210651-71-0 can be included in selectivity screening panels to verify that compounds designed for other isoxazole-3-carboxamide targets do not inadvertently engage EPAC1, thereby supporting off-target liability assessment [1][2].

Quote Request

Request a Quote for 5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.